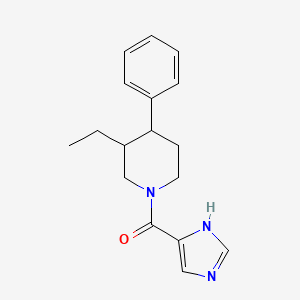![molecular formula C15H14F4N2O3 B7585547 1-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-[1-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B7585547.png)
1-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-[1-(furan-2-yl)-2-methoxyethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-[1-(furan-2-yl)-2-methoxyethyl]urea, also known as "Compound X," is a synthetic compound that has gained significant interest in scientific research due to its potential medical applications.
Mécanisme D'action
The exact mechanism of action of Compound X is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. Compound X has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound X in lab experiments is its specificity for certain enzymes and signaling pathways. This specificity allows for targeted inhibition of cancer cell growth and inflammation. However, one limitation of using Compound X is its potential toxicity to healthy cells. Further research is needed to determine the optimal dosage and delivery method for Compound X.
Orientations Futures
There are several future directions for research on Compound X. One direction is to further investigate its potential as an anticancer agent. This includes testing its efficacy in animal models and clinical trials. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to determine the optimal dosage and delivery method for Compound X to minimize potential toxicity to healthy cells.
Méthodes De Synthèse
Compound X is synthesized through a multistep process involving the reaction of various chemicals. The starting material is 4-fluoro-2-(trifluoromethyl)aniline, which is reacted with furan-2-carboxaldehyde to form the intermediate product. This intermediate is then reacted with 2-methoxyethylamine and isocyanate to form Compound X.
Applications De Recherche Scientifique
Compound X has been studied extensively in scientific research for its potential medical applications. It has been shown to have anticancer properties and has been tested on various cancer cell lines. Compound X has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.
Propriétés
IUPAC Name |
1-[4-fluoro-2-(trifluoromethyl)phenyl]-3-[1-(furan-2-yl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O3/c1-23-8-12(13-3-2-6-24-13)21-14(22)20-11-5-4-9(16)7-10(11)15(17,18)19/h2-7,12H,8H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKGHJIUSQPHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CO1)NC(=O)NC2=C(C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)

![2-ethyl-5-methyl-N-[1-(4-pyridin-4-ylphenyl)ethyl]pyrazole-3-carboxamide](/img/structure/B7585493.png)
![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)

![N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)

![7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B7585549.png)

![Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone](/img/structure/B7585561.png)


![N-(2-ethoxy-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7585578.png)